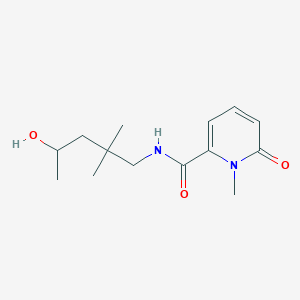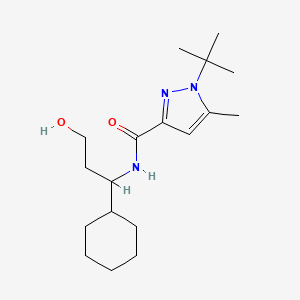
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide, also known as HDMP-28, is a synthetic compound that belongs to the class of stimulants. It is a derivative of pyridine and is structurally similar to other compounds such as MDPV and α-PVP. HDMP-28 has been studied extensively for its potential use in scientific research due to its effects on the central nervous system.
Mécanisme D'action
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their availability at the synapse. This leads to increased stimulation of the central nervous system and can result in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin. In addition, N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide in scientific research is its ability to stimulate the central nervous system. This can be useful in studies investigating the effects of stimulants on cognitive function and memory. However, there are also limitations to using N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide in lab experiments. One of the main limitations is the potential for abuse and addiction, which can make it difficult to control for confounding variables.
Orientations Futures
There are a number of potential future directions for research on N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide is a complex process that involves multiple steps. It typically begins with the reaction of 2,2-dimethylpentan-1-ol with pyridine-2,6-dicarbonyl chloride to form 2,2-dimethylpentyl-2,6-pyridinedicarboxylate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reduced using sodium borohydride to yield N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has been used extensively in scientific research due to its potential as a central nervous system stimulant. It has been studied for its effects on dopamine and norepinephrine transporters, as well as its potential as a treatment for various neurological disorders. N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide has also been used in studies investigating the effects of stimulants on cognitive function and memory.
Propriétés
IUPAC Name |
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(17)8-14(2,3)9-15-13(19)11-6-5-7-12(18)16(11)4/h5-7,10,17H,8-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLOOBHVULRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CNC(=O)C1=CC=CC(=O)N1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2,2-dimethylpentyl)-1-methyl-6-oxopyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)